molecular formula C25H20N4O3 B11201611 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201611
M. Wt: 424.5 g/mol
InChI Key: BHXKWHWYGPWVJW-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.

    Substitution Reactions: The final compound is obtained by introducing the 3,4-dimethylphenyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, quinazoline derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in this class may include 4-anilinoquinazolines, which are known for their kinase inhibitory activity.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxamides are studied for their antimicrobial properties.

Uniqueness

The unique combination of the quinazoline and oxadiazole rings, along with the specific substitution pattern, may confer distinct biological activities and chemical properties to the compound.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-16-12-13-19(14-17(16)2)29-24(30)20-10-6-7-11-21(20)28(25(29)31)15-22-26-23(27-32-22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3

InChI Key

BHXKWHWYGPWVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C

Origin of Product

United States

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